Alexa Fluor 405
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C46H69N5O15S3 |
|---|---|
Molecular Weight |
1028.3 g/mol |
IUPAC Name |
8-[2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpiperidin-1-yl]-2-oxoethoxy]pyrene-1,3,6-trisulfonate;triethylazanium |
InChI |
InChI=1S/C28H24N2O15S3.3C6H15N/c31-23-5-6-24(32)30(23)45-28(34)14-7-9-29(10-8-14)25(33)13-44-19-11-20(46(35,36)37)16-3-4-18-22(48(41,42)43)12-21(47(38,39)40)17-2-1-15(19)26(16)27(17)18;3*1-4-7(5-2)6-3/h1-4,11-12,14H,5-10,13H2,(H,35,36,37)(H,38,39,40)(H,41,42,43);3*4-6H2,1-3H3 |
InChI Key |
JLDSMZIBHYTPPR-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC[NH+](CC)CC.C1CN(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)COC3=CC(=C4C=CC5=C(C=C(C6=C5C4=C3C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Spectral Properties
- Excitation Maximum : 401 nm
- Emission Maximum : 421 nm
- Solubility : Water-soluble and pH-insensitive from pH 4 to pH 10
These properties enable Alexa Fluor 405 to be effectively used in various imaging techniques, particularly those involving the 405 nm violet laser.
Key Applications
-
Fluorescence Microscopy
- Immunofluorescence : this compound is extensively used to label antibodies for visualizing specific proteins in fixed cells or tissues. For example, it has been employed to visualize β-III tubulin in HeLa cells, demonstrating its effectiveness in cellular imaging .
- Super-resolution Microscopy : The dye's brightness and stability make it ideal for advanced imaging techniques like STORM (Stochastic Optical Reconstruction Microscopy), allowing researchers to visualize cellular structures at nanometer resolution .
- Flow Cytometry
- In Vivo Imaging
- Protein Labeling
Case Study 1: Neuropeptide Release Regulation
A study investigated the role of Rabphilin-3A in regulating neuropeptide release through its interaction with SNAP25. The researchers utilized this compound to visualize the protein interactions within neuronal cells, providing insights into synaptic transmission mechanisms .
Case Study 2: Pathogen Localization in Plants
In a study on phytoplasma infections in tomato plants, researchers employed this compound conjugated antibodies to localize pathogens within plant tissues. This application highlighted the dye's utility in plant pathology for understanding host-pathogen interactions .
Comparative Data Table
| Application Type | Description | Example Usage |
|---|---|---|
| Immunofluorescence | Visualizing proteins in fixed cells | β-III tubulin labeling in HeLa cells |
| Flow Cytometry | Analyzing cell populations | Multicolor analysis with other fluorophores |
| In Vivo Imaging | Real-time monitoring of cellular processes | Neuronal tracing studies |
| Protein Labeling | Conjugation to antibodies/proteins | Stable labeling for ELISA and Western blotting |
Preparation Methods
Spectral Stability Across pH Ranges
Unlike traditional fluorophores like fluorescein, this compound maintains consistent fluorescence intensity across pH 4–10, a critical advantage for live-cell imaging and intracellular applications. This stability arises from its sulfonate groups, which reduce quenching effects caused by protein-dye interactions.
Comparative Performance in Multicolor Assays
In flow cytometry, this compound exhibits minimal spillover into the Pacific Blue (450/50 nm) and FITC (530/30 nm) channels, enabling its use in high-parameter panels. For super-resolution microscopy, its activation properties in STORM (stochastic optical reconstruction microscopy) allow precise localization of targets below the diffraction limit.
Table 1: Spectral Properties of this compound vs. Common Blue Fluorophores
| Parameter | This compound | Pacific Blue | AMCA-X |
|---|---|---|---|
| λex (nm) | 401 | 410 | 347 |
| λem (nm) | 421 | 455 | 442 |
| Extinction Coefficient | 35,000 | 30,000 | 19,000 |
| pH Stability Range | 4–10 | 6–8 | 5–9 |
NHS Ester Conjugation to Proteins and Antibodies
The N-hydroxysuccinimidyl (NHS) ester derivative of this compound is the most widely used reagent for labeling primary amines on proteins, antibodies, and amine-modified oligonucleotides.
Reaction Mechanism and Stoichiometry
NHS esters react with lysine residues or N-terminal amines under mildly alkaline conditions (pH 8.5 ± 0.5), forming stable amide bonds. The optimal molar ratio for antibody labeling is 6–8 dye molecules per IgG, balancing fluorescence intensity with minimal protein aggregation.
Protocol 1: Standard Conjugation of this compound NHS Ester to IgG
- Buffer Preparation : Dialyze the antibody into 1X PBS (pH 7.4) to remove amine-containing stabilizers like Tris or glycine.
- Dye Stock Solution : Dissolve this compound NHS ester in anhydrous DMSO to 10 mM, avoiding freeze-thaw cycles.
- Labeling Reaction :
- Purification : Remove unreacted dye using size-exclusion chromatography (Sephadex G-25) or centrifugal filters (30 kDa MWCO).
Degree of Substitution (DOS) Optimization
DOS directly impacts conjugate performance. Overlabeling (>10 dyes/IgG) causes self-quenching, while underlabeling (<2 dyes/IgG) yields insufficient signal. DOS is calculated using:
$$
\text{DOS} = \frac{A{401} \times \varepsilon{280}(\text{protein})}{A{280} - (A{401} \times \text{CF}{280})} \times \frac{\text{MW}{\text{protein}}}{\varepsilon{401}}
$$
where $$ \varepsilon{401} = 35,000 \, \text{cm}^{-1}\text{M}^{-1} $$ and $$ \text{CF}_{280} $$ is the correction factor for dye absorbance at 280 nm.
Oligonucleotide Labeling via Amine Modification
This compound is incorporated into oligonucleotides for FISH (fluorescence in situ hybridization) and live-cell RNA tracking, requiring specialized conjugation protocols.
Synthesis of Amine-Modified Oligonucleotides
A primary amine is introduced during solid-phase synthesis using C6-amino modifiers at the 5' end, 3' end, or internal positions. Post-synthesis, the oligonucleotide is purified by reverse-phase HPLC to remove truncated sequences.
NHS Ester Coupling to Oligonucleotides
- Reaction Conditions :
- Purification :
Table 2: Performance Metrics for this compound-Labeled Oligonucleotides
| Parameter | Value |
|---|---|
| Labeling Efficiency | 85–95% |
| Post-Labeling Purity | >98% (HPLC) |
| Thermal Stability (ΔTm) | +1.5°C vs. unmodified oligo |
Streptavidin-Biotin Amplification Systems
For low-abundance targets, this compound is coupled to streptavidin or biotinylated antibodies to enable signal amplification.
Streptavidin Conjugation
- Direct Labeling :
- Biotinylated Secondary Detection :
Signal Amplification in Immunohistochemistry
In formalin-fixed paraffin-embedded (FFPE) tissues, anti–this compound antibodies conjugated to horseradish peroxidase (HRP) enable tyramide-based signal amplification, increasing sensitivity 10–100 fold.
Quality Control and Functional Validation
Spectrophotometric Analysis
Functional Testing
- Flow Cytometry : Label CD4+ T cells with this compound-anti-CD4 (1:250 dilution) and compare median fluorescence intensity (MFI) to unlabeled controls.
- STORM Microscopy : Image tubulin in fixed cells using this compound-goat anti-mouse IgG (1:500) with 405 nm activation and 647 nm excitation.
Troubleshooting Common Preparation Issues
Low Labeling Efficiency
Conjugate Aggregation
Q & A
Q. What are the spectral characteristics of Alexa Fluor 405, and how do I optimize filter selection for imaging?
this compound exhibits an excitation maximum at 402–405 nm and emission at 421–465 nm depending on the conjugate (e.g., phalloidin vs. antibodies) . For optimal signal-to-noise ratio, use a dedicated 405 nm filter set instead of DAPI filters, which have mismatched excitation/emission profiles (DAPI Ex: 359 nm, Em: 461 nm vs. This compound Ex: 402 nm, Em: 421 nm) . Confirm filter compatibility using spectral overlap tables provided by microscope manufacturers.
Q. How do I prepare this compound-conjugated phalloidin for F-actin staining in fixed cells?
- Stock solution : Reconstitute lyophilized this compound-phalloidin in DMSO to create a 1,000× stock (e.g., 1 µL in 1 mL PBS with 1% BSA) .
- Fixation : Use 3–4% formaldehyde for 10–15 minutes, followed by PBS washes.
- Permeabilization : Optional 0.1% Triton X-100 treatment for 5–10 minutes to enhance dye penetration .
- Staining : Apply 1× working solution for 30–60 minutes at room temperature, protected from light .
Q. What are the recommended storage conditions for this compound-conjugated antibodies?
Store lyophilized or liquid conjugates at –20°C , protected from light and moisture. Avoid repeated freeze-thaw cycles. For reconstituted antibodies, aliquot into single-use volumes and add stabilizing agents (e.g., 0.1% BSA) to prevent aggregation .
Advanced Research Questions
Q. How do I resolve spectral cross-talk when multiplexing this compound with other fluorophores?
- Emission separation : Ensure at least 40 nm spacing between emission peaks of adjacent dyes (e.g., pair this compound with Alexa Fluor 488 or 555) .
- Sequential imaging : Acquire channels separately to minimize bleed-through.
- Validation : Use single-stained controls to quantify cross-talk and adjust compensation settings in flow cytometry or microscopy .
Q. How can I validate the specificity of this compound-conjugated antibodies in immunofluorescence?
- Knockout controls : Use siRNA or CRISPR-edited cell lines lacking the target antigen.
- Isotype controls : Compare staining with non-targeting this compound-conjugated isotype antibodies .
- Blocking peptides : Pre-incubate antibodies with excess antigen to confirm signal reduction .
Q. What experimental conditions affect this compound-phalloidin binding to F-actin in fixed tissues?
- Fixation time : Prolonged formaldehyde fixation (>30 minutes) may reduce epitope accessibility.
- Permeabilization : Triton X-100 (0.1–0.5%) enhances staining in dense cytoskeletal networks .
- Temperature : Staining at 4°C reduces non-specific binding in lipid-rich membranes .
Q. How does this compound compare to iFluor 405 in photostability and conjugation efficiency?
- Photostability : this compound has a longer fluorescence lifetime (~1.6 ns) compared to iFluor 405, reducing photobleaching in time-lapse imaging .
- Conjugation chemistry : this compound uses NHS ester chemistry for amine coupling, while iFluor 405 hydrazide targets carbonyl groups (e.g., glycoproteins) . Validate dye performance in pilot experiments using standardized protocols.
Q. How do I optimize this compound for flow cytometry in metabolic studies?
- Laser compatibility : Use a 405 nm violet laser and collect emission with a 450/50 nm bandpass filter.
- Autofluorescence mitigation : Pre-treat cells with metabolic inhibitors (e.g., rotenone) to reduce background in channels overlapping with NAD(P)H signals .
Methodological Best Practices
Q. What steps ensure reproducible quantification of this compound-phalloidin staining in fluorescence microscopy?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
